molecular formula C21H25BrN2O2 B11708917 2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

Katalognummer: B11708917
Molekulargewicht: 417.3 g/mol
InChI-Schlüssel: HNHWZOIAAQUNGH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide is a chemical compound belonging to the class of benzohydrazides These compounds are known for their diverse biological activities and are often used in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide typically involves the reaction of 2-bromobenzoyl chloride with 4-heptylbenzohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain pure 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide .

Industrial Production Methods

Industrial production of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is typically purified using large-scale recrystallization or industrial chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted benzohydrazides with different functional groups.

Wissenschaftliche Forschungsanwendungen

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-bromo-N’-(4-heptylbenzoyl)benzohydrazide can be compared with other similar compounds, such as:

    2-bromo-N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide: Known for its antimicrobial and antioxidant properties.

    3-bromo-N’-(2-methoxybenzylidene)benzohydrazide: Studied for its anticancer and anti-inflammatory activities.

    N’-(2-methoxybenzylidene)-3,4-methylenedioxybenzohydrazide: Investigated for its potential use in drug development.

The uniqueness of 2-bromo-N’-(4-heptylbenzoyl)benzohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Eigenschaften

Molekularformel

C21H25BrN2O2

Molekulargewicht

417.3 g/mol

IUPAC-Name

2-bromo-N'-(4-heptylbenzoyl)benzohydrazide

InChI

InChI=1S/C21H25BrN2O2/c1-2-3-4-5-6-9-16-12-14-17(15-13-16)20(25)23-24-21(26)18-10-7-8-11-19(18)22/h7-8,10-15H,2-6,9H2,1H3,(H,23,25)(H,24,26)

InChI-Schlüssel

HNHWZOIAAQUNGH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.